molecular formula C16H16FN3O2 B2452053 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine CAS No. 251097-68-4

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B2452053
CAS No.: 251097-68-4
M. Wt: 301.321
InChI Key: QJWPGXTWEMHBEK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-fluoroaniline with 4-nitrochlorobenzene in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydride).

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-4-(4-nitrophenyl)piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, through binding interactions facilitated by its fluorophenyl and nitrophenyl groups. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Lacks the nitrophenyl group, which may result in different biological activity.

    1-(4-Nitrophenyl)piperazine: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.

    1-(4-Chlorophenyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions.

Uniqueness

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct electronic and steric properties. These properties can enhance its binding interactions with molecular targets and its reactivity in chemical transformations.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(8-6-15)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWPGXTWEMHBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319891
Record name 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

251097-68-4
Record name 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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